molecular formula C19H23F2N5O B14759210 4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

カタログ番号: B14759210
分子量: 375.4 g/mol
InChIキー: JOWBNJRPORHCGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KD7332 is a novel, potent, and selective inhibitor of inducible nitric oxide synthase (iNOS). It belongs to a series of quinolinone-based small molecules that inhibit iNOS dimerization. This compound has shown promising results in preclinical studies, particularly in rodent models of pain, making it a potential candidate for the treatment of inflammatory and neuropathic pain .

準備方法

Synthetic Routes and Reaction Conditions

KD7332 is synthesized through a series of chemical reactions involving quinolinone and imidazopyrazine derivatives. The synthetic route typically involves the following steps:

    Formation of the quinolinone core: This involves the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the imidazopyrazine moiety: This step involves the coupling of the quinolinone core with an imidazopyrazine derivative using a suitable coupling reagent such as EDCI or DCC.

    Functional group modifications: Various functional groups are introduced or modified to enhance the potency and selectivity of the compound

Industrial Production Methods

The industrial production of KD7332 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are optimized.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product

化学反応の分析

Types of Reactions

KD7332 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: KD7332 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of KD7332, each with potentially different biological activities .

科学的研究の応用

    Chemistry: Used as a tool compound to study the inhibition of iNOS and its effects on nitric oxide production.

    Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular signaling.

    Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.

作用機序

KD7332 exerts its effects by inhibiting the dimerization of inducible nitric oxide synthase (iNOS). This inhibition prevents the formation of nitric oxide, a key mediator of inflammation and pain. The compound selectively targets iNOS over other isoforms such as endothelial nitric oxide synthase (eNOS), making it a highly specific inhibitor. The molecular targets and pathways involved include the iNOS enzyme and downstream signaling pathways related to inflammation and pain .

類似化合物との比較

KD7332 is unique compared to other iNOS inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:

    Aminoguanidine: A less selective iNOS inhibitor with broader activity.

    1400W: A selective iNOS inhibitor but with lower potency compared to KD7332.

    L-NMMA: A non-selective NOS inhibitor affecting all isoforms of nitric oxide synthase

KD7332 stands out due to its superior selectivity and efficacy in preclinical models, making it a promising candidate for further development .

特性

分子式

C19H23F2N5O

分子量

375.4 g/mol

IUPAC名

4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

InChI

InChI=1S/C19H23F2N5O/c20-13-5-4-12-11(8-14(27)24-16(12)15(13)21)9-26-18(10-2-1-3-10)25-17-19(26)23-7-6-22-17/h6-7,10-13,15-16H,1-5,8-9H2,(H,24,27)

InChIキー

JOWBNJRPORHCGT-UHFFFAOYSA-N

正規SMILES

C1CC(C1)C2=NC3=NC=CN=C3N2CC4CC(=O)NC5C4CCC(C5F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。